N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide
Overview
Description
N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide is a useful research compound. Its molecular formula is C17H19ClN2O4S and its molecular weight is 382.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.0754060 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Exploration
Synthesis of Phenoxy Amide Derivatives : Research focused on the synthesis of new derivatives of N-substituted phenoxyacetamide, investigating the influence of solvents on chlorination in the benzene ring of phenoxy acetamide additives. This study highlighted the role of solvent polarity in enhancing chlorination processes, providing insights into the synthetic pathways for related compounds (Hong Wang et al., 2011).
Biological Activity Studies
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study aimed to develop new chemical entities with potential anticancer, anti-inflammatory, and analgesic agents, synthesizing a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. This work demonstrated the significant biological activities of these compounds, suggesting their potential therapeutic applications (P. Rani et al., 2014).
Chemical Carcinogenesis
Sulfation and Glucuronidation in Metabolism : Investigating the metabolism of aromatic amines, this study discussed the competing pathways of sulfation and glucuronidation in the formation of hydroxamic acids. It emphasized the role of N,O-sulfonation in chemical carcinogenesis, exploring methods to decrease sulfation in vivo to enhance the formation of more stable glucuronides (G. Mulder & J. Meerman, 1983).
Insecticidal Potential
Synthesis of Novel Phenoxyacetamide Derivatives : This research synthesized novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and assessed their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. The study identified compounds with excellent insecticidal results, highlighting the potential of phenoxyacetamide derivatives in agricultural applications (Kaiwan O. Rashid et al., 2021).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12(2)20-25(22,23)14-9-7-13(8-10-14)24-11-17(21)19-16-6-4-3-5-15(16)18/h3-10,12,20H,11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIIVMRQUMYVMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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